![molecular formula C8H12O B2986009 Bicyclo[4.2.0]octan-7-one CAS No. 54211-18-6](/img/structure/B2986009.png)
Bicyclo[4.2.0]octan-7-one
Descripción general
Descripción
Bicyclo[420]octan-7-one is a bicyclic compound characterized by its unique structure, which consists of two fused rings
Mecanismo De Acción
Mode of Action
The mode of action of Bicyclo[42It’s known that the compound can be synthesized using a rhodium (i) complex as a catalyst . This synthesis involves a reaction sequence including head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .
Biochemical Pathways
The biochemical pathways affected by Bicyclo[42The compound is involved in the formation of the bicyclo[321]octane skeleton , suggesting it may play a role in certain synthetic chemical pathways.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Bicyclo[42The synthesis of related compounds has been shown to be influenced by the coordination modes of the catalysts used .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing bicyclo[4.2.0]octan-7-one involves the [2+2]-cycloaddition of a cyclohexene moiety to an alkene . Another approach includes the use of rhodium(I) complexes to catalyze the head-to-tail homocoupling of terminal aryl alkynes, followed by zipper annulation . Additionally, the synthesis of bicyclo[4.2.0]octa-2,4-dien-7-one can be achieved by trapping this unstable tautomer with benzylideneacetoneiron tricarbonyl, which is then oxidatively cleaved with ceric ammonium nitrate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[4.2.0]octan-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The Baeyer-Villiger oxidation is a notable reaction for this compound, where it reacts with hydrogen peroxide to form lactones .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Metal hydrides such as lithium aluminum hydride.
Substitution: Halogenation using halogens like chlorine or bromine.
Major Products
The major products formed from these reactions include lactones from oxidation, alcohols from reduction, and halogenated derivatives from substitution.
Aplicaciones Científicas De Investigación
Bicyclo[4.2.0]octan-7-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of polymers and other advanced materials.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.2.0]heptan-6-one: Similar in structure but with a different ring size.
Bicyclo[3.3.0]octane: Another bicyclic compound with a different ring fusion pattern.
Propiedades
IUPAC Name |
bicyclo[4.2.0]octan-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-8-5-6-3-1-2-4-7(6)8/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIWRIPFUAFDJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901015998 | |
| Record name | Bicyclo[4.2.0]octan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901015998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54211-18-6 | |
| Record name | Bicyclo[4.2.0]octan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901015998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Q1: What is unusual about the reactivity of Bicyclo[4.2.0]octan-7-one's lithium enolate?
A1: Under kinetic control, the lithium enolate of this compound exhibits unexpected regioselectivity. Instead of forming the anticipated 8-substituted product, reactions with electrophiles like methyl iodide, ethyl iodide, and dimethyl disulfide predominantly yield 6-substituted derivatives. [] This preference for 6-substitution under kinetic conditions contrasts with the thermodynamically favored 6-enolate. []
Q2: Can this compound derivatives be used in the synthesis of natural products?
A3: Yes, the controlled reactivity of this compound makes it a valuable building block in organic synthesis, including natural product synthesis. Specifically, researchers have utilized the 1,2-asymmetric induction during intramolecular [2+2] cycloadditions of keteniminium salts derived from this compound to enantioselectively synthesize (−)-dihydroactinidiolide and (−)-anastrephin. [] This highlights the potential of these compounds as chiral building blocks for complex molecule synthesis.
Q3: How does the ring size of the bicyclic system influence the regioselectivity of the Baeyer-Villiger reaction?
A4: Density Functional Theory (DFT) studies on the Baeyer-Villiger reaction of bicyclic ketones, including this compound and Bicyclo[3.2.0]heptan-6-one, revealed the impact of ring size on regioselectivity. [] The calculations indicate that specific regioisomers are both kinetically and thermodynamically favored in each reaction, providing insights into the factors governing product distribution in these reactions. []
Q4: Are there enzymatic methods for the transformation of this compound derivatives?
A5: Yes, a novel nicotinamide adenine dinucleotide (NADH)-dependent redox-neutral cascade reaction utilizing a type II flavin-containing monooxygenase (FMO−E) enables the conversion of this compound to its corresponding lactone. [] This enzymatic approach, potentially coupled with horse liver alcohol dehydrogenase (HLADH), allows for the synthesis of both normal and abnormal lactones with high enantioselectivity, highlighting the potential of biocatalytic strategies for the stereoselective modification of this compound derivatives. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

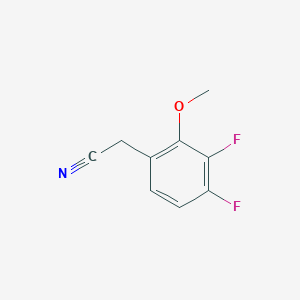
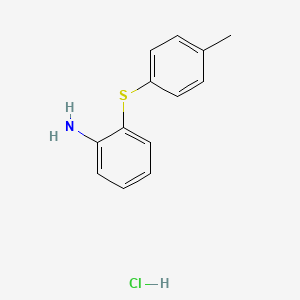
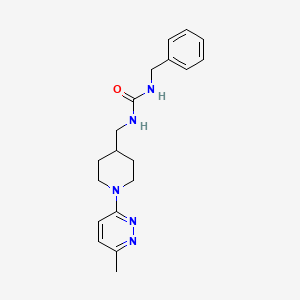
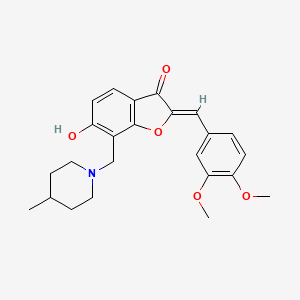
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2985934.png)

![4-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2985936.png)
![1-ethyl-6-thien-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2985938.png)
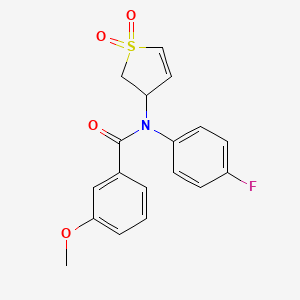
![2-[1-(Benzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B2985942.png)
![3-[1-(4-Chlorophenyl)pyrazol-3-yl]-1-phenylpyridazin-4-one](/img/structure/B2985943.png)
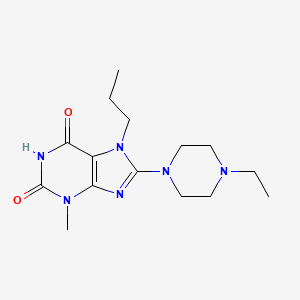
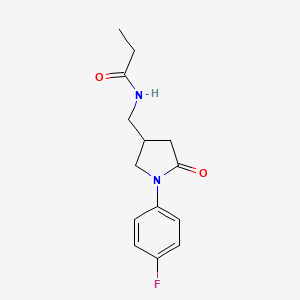
![7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/new.no-structure.jpg)
